molecular formula C12H18OS B14395369 5-Butyl-2-methyl-3-(methylsulfanyl)phenol CAS No. 89711-26-2

5-Butyl-2-methyl-3-(methylsulfanyl)phenol

Cat. No.: B14395369
CAS No.: 89711-26-2
M. Wt: 210.34 g/mol
InChI Key: DFUHGMVDOBCDGQ-UHFFFAOYSA-N
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Description

5-Butyl-2-methyl-3-(methylsulfanyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a butyl group, a methyl group, and a methylsulfanyl group attached to the phenol ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-methyl-3-(methylsulfanyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs at the correct positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-methyl-3-(methylsulfanyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated phenols and other substituted phenol derivatives.

Scientific Research Applications

5-Butyl-2-methyl-3-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-2-methyl-3-(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. The methylsulfanyl group may contribute to the compound’s reactivity and binding affinity with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylresorcinol: Another phenolic compound with a hexyl group and two hydroxyl groups.

    6,8-Dimethyl-3-decanol: A phenol derivative with two methyl groups and a hydroxyl group.

Uniqueness

5-Butyl-2-methyl-3-(methylsulfanyl)phenol is unique due to the presence of the butyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

89711-26-2

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

5-butyl-2-methyl-3-methylsulfanylphenol

InChI

InChI=1S/C12H18OS/c1-4-5-6-10-7-11(13)9(2)12(8-10)14-3/h7-8,13H,4-6H2,1-3H3

InChI Key

DFUHGMVDOBCDGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C(=C1)SC)C)O

Origin of Product

United States

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